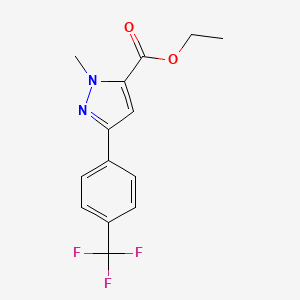

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Description

Nomenclature and Structural Identification

This compound presents a complex molecular architecture that requires systematic nomenclature analysis to understand its chemical identity and structural relationships. The International Union of Pure and Applied Chemistry name for this compound is ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate, which precisely describes the substitution pattern and functional group arrangement. The compound possesses the molecular formula C14H13F3N2O2, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 298.26 grams per mole, providing essential data for quantitative analytical procedures.

The structural framework consists of a central pyrazole ring, which is a five-membered heterocyclic system containing two adjacent nitrogen atoms in the 1,2-positions. This pyrazole core bears three distinct substituents that define the compound's unique chemical properties. At the 1-position, a methyl group provides steric bulk and influences the electronic environment of the heterocycle. The 3-position features a 4-(trifluoromethyl)phenyl substituent, where the trifluoromethyl group is positioned para to the pyrazole attachment point on the benzene ring. The 5-position carries an ethyl carboxylate group, creating an ester functionality that impacts both solubility and potential biological activity.

The three-dimensional structure of this compound has been characterized through various spectroscopic methods, revealing important conformational preferences. The pyrazole ring maintains planarity, consistent with its aromatic character, while the phenyl substituent adopts a slightly twisted conformation relative to the heterocyclic plane to minimize steric interactions. The trifluoromethyl group extends perpendicular to the aromatic systems, creating a distinct spatial arrangement that influences intermolecular interactions. Nuclear magnetic resonance spectroscopy has provided detailed insights into the electronic environment of each carbon and hydrogen atom, confirming the structural assignments and revealing subtle electronic effects of the fluorine substitution.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyrazole chemistry, which has evolved dramatically since the late nineteenth century. The foundation for modern pyrazole chemistry was established by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and recognized the therapeutic potential of these heterocyclic compounds. Knorr's pioneering work led to the discovery of antipyrine, a pyrazole derivative that demonstrated significant antipyretic and analgesic properties, thereby establishing the pharmacological importance of this heterocyclic class.

The synthetic methodology for pyrazole preparation underwent significant advancement through the contributions of Hans von Pechmann, who developed a classical synthetic route in 1898 using acetylene and diazomethane. This early synthetic approach provided the foundation for modern pyrazole synthesis and demonstrated the feasibility of constructing the pyrazole ring system through cycloaddition reactions. Pechmann's methodology represented a crucial step in the evolution of heterocyclic synthesis, establishing principles that continue to influence contemporary synthetic strategies.

The understanding of pyrazole chemistry expanded significantly during the twentieth century as researchers discovered that pyrazoles could occur naturally, contrary to earlier assumptions. In 1954, Japanese scientists Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant belonging to the Piperaceae family. This discovery fundamentally changed the perception of pyrazoles from purely synthetic entities to naturally occurring compounds with biological significance. The same researchers subsequently isolated levo-β-(1-pyrazolyl)alanine, an amino acid containing the pyrazole moiety, from watermelon seeds, further expanding the known occurrence of pyrazoles in biological systems.

The development of trifluoromethylated pyrazoles represents a more recent advancement in heterocyclic chemistry, driven by the recognition that fluorine substitution can dramatically enhance the biological properties of organic compounds. Research into fluorinated heterocycles intensified during the latter half of the twentieth century as medicinal chemists sought to improve the pharmacokinetic properties of therapeutic agents. The incorporation of trifluoromethyl groups into pyrazole structures emerged as a particularly effective strategy for enhancing metabolic stability, bioavailability, and target selectivity.

| Historical Milestone | Year | Researcher(s) | Significance |

|---|---|---|---|

| Discovery of pyrazole chemistry | 1883 | Ludwig Knorr | Established pyrazole nomenclature and therapeutic potential |

| Classical pyrazole synthesis | 1898 | Hans von Pechmann | Developed acetylene-diazomethane synthetic route |

| First natural pyrazole isolation | 1954 | Kosuge and Okeda | Discovered 3-n-nonylpyrazole in Houttuynia Cordata |

| Pyrazole amino acid discovery | 1954 | Kosuge and Okeda | Isolated levo-β-(1-pyrazolyl)alanine from watermelon seeds |

Significance of Trifluoromethyl Substitution in Pyrazole Derivatives

The incorporation of trifluoromethyl groups into pyrazole derivatives has emerged as a transformative strategy in medicinal chemistry, fundamentally altering the pharmacological profiles of these heterocyclic compounds. The trifluoromethyl group possesses unique electronic and steric properties that significantly influence molecular behavior in biological systems. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which modifies the electronic distribution throughout the pyrazole ring system and affects both chemical reactivity and biological activity.

Research has demonstrated that trifluoromethyl substitution enhances the lipophilicity of pyrazole derivatives while simultaneously improving their metabolic stability. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, providing exceptional resistance to metabolic degradation. This enhanced stability translates to improved pharmacokinetic properties, including extended half-life and enhanced bioavailability in biological systems. Studies have shown that trifluoromethylated pyrazoles exhibit superior anti-inflammatory and antibacterial activities compared to their non-fluorinated analogs, highlighting the therapeutic advantages of this structural modification.

The positional effects of trifluoromethyl substitution in pyrazole derivatives have been extensively investigated, revealing that the location of the trifluoromethyl group significantly influences biological activity. Research has indicated that trifluoromethyl groups positioned at the 3- or 5-positions of the pyrazole nucleus are associated with enhanced pharmacological effects compared to substitution at other positions. This positional dependency reflects the complex interplay between electronic effects, molecular geometry, and target protein interactions.

Synthetic methodologies for incorporating trifluoromethyl groups into pyrazole structures have advanced considerably, enabling the preparation of diverse trifluoromethylated derivatives for biological evaluation. Cyclocondensation reactions between trifluoromethyl-containing enaminones and substituted hydrazines have proven particularly effective for constructing trifluoromethylated pyrazoles. These reactions can be controlled to achieve regioselective formation of either 3-trifluoromethyl or 5-trifluoromethyl isomers, depending on the choice of hydrazine reagent and reaction conditions.

The biological evaluation of trifluoromethylated pyrazole derivatives has revealed promising antiparasitic properties, particularly against neglected tropical diseases such as leishmaniasis and Chagas disease. Structure-activity relationship studies have demonstrated that compounds containing bulky groups at the para position of phenyl rings attached to the pyrazole core exhibit enhanced antiparasitic effects. This finding has significant implications for the design of this compound and related compounds, suggesting that the para-trifluoromethyl substitution pattern may contribute to improved therapeutic efficacy.

| Trifluoromethyl Effect | Mechanism | Outcome |

|---|---|---|

| Enhanced Lipophilicity | Increased hydrophobic interactions | Improved membrane permeability |

| Metabolic Stability | Strong carbon-fluorine bonds | Extended biological half-life |

| Electronic Modulation | Electron-withdrawing effects | Altered receptor binding affinity |

| Positional Selectivity | Specific substitution patterns | Optimized biological activity |

Properties

IUPAC Name |

ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGCYUXZNHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis and Methylation

- The pyrazole ring is constructed by reacting β-keto esters (such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) with hydrazine hydrate under reflux in an appropriate solvent like tetrahydrofuran (THF).

- Subsequent methylation at the N1 position is achieved by treating the pyrazole intermediate with methyl iodide (iodomethane) in the presence of a base, typically under mild heating conditions, yielding Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Introduction of 4-(Trifluoromethyl)phenyl Group via Suzuki Coupling

- The 3-position substitution with the 4-(trifluoromethyl)phenyl group is accomplished by Suzuki cross-coupling of the halogenated pyrazole intermediate with 4-(trifluoromethyl)phenylboronic acid.

- The reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in a mixed solvent system (e.g., dioxane/water) under inert atmosphere and elevated temperature (80–100°C).

- This method affords the target compound with good selectivity and yield.

Alternative Methylation Method Using Dimethyl Carbonate

A patented method describes the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate analogs using dimethyl carbonate as a methylating agent, which could be adapted for the target compound:

| Experiment No. | Substrate (mmol) | NaH (g) | Dimethyl Carbonate (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|---|

| 1 | 50 | 0.8 | 200 | DMF | 110 | 4 | 81.3 | Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (oil) |

| 4 | 50 | 0.8 | 350 | DMF | 110 | 4 | 90.1 | Same as above |

| 5 | 50 | 0.8 | 400 | DMF | 110 | 4 | 89.0 | Same as above |

| 7 | 50 | 0.4 | 200 | DMF | 110 | 4 | 85.7 | Same as above |

Note: DMF = Dimethylformamide; NaH = Sodium hydride

This method involves:

- Mixing the pyrazole ester substrate with sodium hydride and dimethyl carbonate in DMF.

- Heating the mixture at 110°C for 4 hours.

- Post-reaction workup includes vacuum distillation to remove unreacted reagents and solvent, aqueous extraction with ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and distillation to isolate the product.

This approach offers an efficient and relatively green methylation route compared to traditional alkyl halide methods.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents favor nucleophilic substitution and coupling reactions |

| Temperature | 80–140°C (methylation), 70–100°C (coupling) | Higher temperatures improve reaction rates but may increase side reactions |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Strong bases facilitate deprotonation and coupling efficiency |

| Reaction Time | 2–4 hours | Sufficient time ensures complete conversion |

| Catalyst | Pd(PPh3)4 for Suzuki coupling | Essential for cross-coupling efficiency |

Research Findings and Yields

- The Suzuki coupling method reliably produces Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate with yields typically in the range of 70–90%, depending on catalyst loading and reaction conditions.

- Methylation using dimethyl carbonate in DMF with sodium hydride achieves yields up to 90%, demonstrating the method's efficiency and potential scalability.

- Purification is generally achieved by standard organic extraction, drying, and distillation techniques, with final products characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation with hydrazine | β-keto ester + hydrazine hydrate, reflux in THF | 80–85 | Forms pyrazole core |

| N1-Methylation | Alkylation | Methyl iodide, base (e.g., K2CO3), mild heating | 75–85 | Alternative: dimethyl carbonate + NaH |

| 3-Position arylation | Suzuki coupling | Pd catalyst, 4-(trifluoromethyl)phenylboronic acid, base, dioxane/water, 80–100°C | 70–90 | Key step for aryl substitution |

| Purification | Extraction, drying, distillation | Organic solvents, drying agents | — | Standard organic workup |

Chemical Reactions Analysis

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For example:

- In Vitro Studies : The compound has shown significant antiproliferative activity against breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. In one study, concentrations as low as 10 µM induced apoptosis in cancer cells by enhancing caspase-3 activity, suggesting its potential as an apoptosis inducer in cancer therapy .

Anti-inflammatory Properties

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate may also exhibit anti-inflammatory effects. Similar pyrazole derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to interact with biological systems in plants and pests:

- Mechanism of Action : The trifluoromethyl group enhances the compound's stability and efficacy as a pesticide. It may work by inhibiting key enzymes involved in plant growth or pest metabolism.

Mode of Action

The mode of action for this compound involves:

- Enzyme Interaction : It can bind to specific enzymes, altering their catalytic activity. This interaction is crucial for its anticancer and anti-inflammatory effects.

Biochemical Pathways

The compound participates in various metabolic pathways primarily through interactions with enzymes such as cytochrome P450, influencing drug metabolism and pharmacokinetics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Induced apoptosis in MDA-MB-231 cells at 10 µM concentration by increasing caspase-3 activity. |

| Study B | Anti-inflammatory Potential | Inhibited pro-inflammatory cytokines in vitro, suggesting therapeutic use in inflammatory diseases. |

| Study C | Agrochemical Efficacy | Demonstrated effective pest control in greenhouse trials, with significant reductions in pest populations. |

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Key Observations :

- Replacing the methyl group with ethyl (as in [8]) reduces steric hindrance but may lower metabolic stability due to increased hydrophobicity.

Substituent Variations at the 3-Position

Key Observations :

- The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy or fluorine substituents.

- Triazole-based analogs (e.g., [21]) may exhibit altered binding affinities due to nitrogen-rich heterocycles.

Substituent Variations at the 5-Position

Key Observations :

- Ethyl esters (as in the target compound) balance solubility and cell permeability better than methyl esters [9].

- Amino or thioether groups (e.g., [18]) introduce reactive sites for further functionalization.

Molecular Weight and Lipophilicity

Key Observations :

- Oxadiazole-containing compounds (e.g., [22]) exhibit lower logP due to polar heterocycles.

Key Observations :

- Sulfonamide and aryl substituents (e.g., [24]) significantly enhance enzyme inhibitory activity.

- The target compound’s trifluoromethyl group may improve target binding compared to propionamide analogs.

Biological Activity

Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (CAS No. 864426-78-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.26 g/mol. The compound exhibits a white to yellow solid form and is soluble in organic solvents. Its structure includes a pyrazole ring, which is pivotal for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, compounds derived from 1H-pyrazole have shown significant antiproliferative activity in vitro and antitumor effects in vivo .

In one study, the compound was evaluated for its ability to induce apoptosis in cancer cells, demonstrating enhanced caspase-3 activity at concentrations as low as 10 µM . This suggests that this compound may act as an effective apoptosis inducer in cancer therapy.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. Various studies have reported that compounds containing the pyrazole scaffold exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The selectivity for COX-2 over COX-1 enhances their therapeutic profile by potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors.

Antibacterial and Antiviral Activities

Emerging evidence also points to the antibacterial and antiviral activities of pyrazole derivatives. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and viral infections . The mechanism often involves disruption of microbial cell wall synthesis or interference with viral replication processes.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate, and what critical reaction parameters must be controlled?

Methodological Answer: Synthesis typically involves a multi-step process starting with precursor arylhydrazines and β-keto esters. Key steps include:

- Condensation reactions to form the pyrazole core, often using microwave-assisted or reflux conditions for improved yield .

- Trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling with 4-(trifluoromethyl)phenyl boronic acid derivatives).

- Esterification to install the ethyl carboxylate group, requiring anhydrous conditions to avoid hydrolysis. Critical parameters: Temperature control during cyclization (60–100°C), stoichiometric ratios of reactants, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound, and what structural features are prioritized in analysis?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Crystal growth via slow evaporation of a saturated solution in solvents like ethanol or dichloromethane.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement using SHELX software (e.g., SHELXL for structure solution and SHELXS for refinement), focusing on:

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR to confirm substituent positions. For example, the trifluoromethyl group shows a characteristic singlet at ~δ 125–130 ppm in 13C NMR .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass ± 0.001 Da) .

- Cross-validation with computational tools (e.g., DFT-calculated NMR shifts) resolves discrepancies between experimental and predicted data .

Q. What are the primary biological screening assays used to evaluate this compound’s activity, and how are false positives mitigated?

Methodological Answer:

- Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) target enzymes like carbonic anhydrase or viral polymerases .

- Cellular cytotoxicity tests (MTT assay) to rule out non-specific toxicity.

- Controls: Include known inhibitors (positive controls) and solvent-only samples (negative controls). Dose-response curves (IC50 determination) and triplicate runs minimize false positives .

Q. How is the purity of the compound assessed, and what thresholds are considered acceptable for research use?

Methodological Answer:

- HPLC/GC analysis with UV detection (λ = 254 nm) ensures ≥95% purity.

- Melting point consistency (e.g., ±2°C deviation from literature values) indicates purity .

- Elemental analysis (C, H, N) must match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions between solution-phase (NMR) and solid-state (X-ray) structural data for this compound?

Methodological Answer: Discrepancies may arise from:

- Polymorphism: Screen multiple crystal forms using varying solvents.

- Dynamic effects in solution: Use variable-temperature NMR to probe conformational flexibility.

- DFT calculations (e.g., Gaussian) to compare optimized gas-phase structures with crystallographic data . Example: A 5° deviation in dihedral angles between X-ray and NMR-optimized structures suggests torsional flexibility .

Q. What computational strategies are recommended to predict and analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

- Mercury’s Materials Module: Identifies packing motifs (e.g., π-stacking, hydrogen bonds) and calculates void volumes .

- Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., F···H contacts from the trifluoromethyl group) .

- PIXEL method evaluates lattice energy contributions from dispersion forces .

Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity in pyrazole ring formation?

Methodological Answer:

- Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) .

- Catalytic systems: Use Pd(OAc)₂/XPhos for Suzuki couplings, achieving >90% regioselectivity for the 4-(trifluoromethyl)phenyl group .

- DoE (Design of Experiments): Optimize parameters like solvent polarity (DMF vs. THF) and temperature gradients .

Q. What advanced NMR techniques are employed to study dynamic processes or tautomerism in this pyrazole derivative?

Methodological Answer:

- EXSY (Exchange Spectroscopy): Detects tautomeric interconversion (e.g., between 1H- and 2H-pyrazole forms) on the ms–s timescale.

- VT-NMR (Variable Temperature): Observes line broadening at low temperatures, indicating slowed dynamics.

- 13C CP/MAS NMR: Resolves solid-state tautomerism not observed in solution .

Q. How can researchers validate the absence of isosteric impurities (e.g., chloro vs. trifluoromethyl analogs) in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.